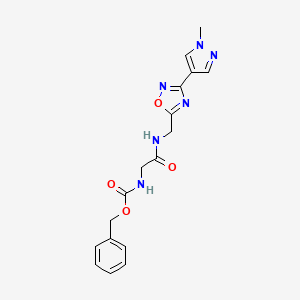
benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate" is an intriguing molecule featuring diverse functional groups. This compound is recognized for its versatility and potential applications in various scientific fields, from chemistry to medicine. The unique structure combining a pyrazole ring, oxadiazole ring, and carbamate functionality forms the basis of its multifaceted behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. The starting materials, usually pyrazole and oxadiazole derivatives, are subjected to sequential reactions including alkylation, condensation, and carbamation to form the desired compound. Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity. For instance, an organic base like triethylamine might be used in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: For large-scale production, continuous flow techniques or batch processes can be employed. The industrial synthesis would focus on cost-efficiency and scalability, using readily available raw materials and optimized reaction conditions. Catalytic processes may be integrated to enhance reaction rates and product yields.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate can undergo several types of chemical reactions:
Oxidation: Can lead to the formation of corresponding oxides.
Reduction: Can potentially yield amine derivatives.
Substitution: Aromatic substitution can introduce various functional groups into the benzyl ring.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides or sulfonates. Reaction conditions are carefully controlled to achieve the desired transformation, often involving specific pH levels, temperatures, and solvents.
Major Products Formed from These Reactions: Products vary widely depending on the specific reaction. For oxidation, one might observe the formation of benzoic acid derivatives. Reduction typically yields simpler amine compounds, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure offers a scaffold for various chemical transformations, aiding in the development of new compounds with potential practical applications.
Biology: It’s being investigated for its biological activity, such as enzyme inhibition or receptor binding. Its structural components suggest potential interactions with biological macromolecules, making it a candidate for pharmaceutical research.
Medicine: Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: In industrial chemistry, it could be used in the development of new materials or as a chemical intermediate in the production of agrichemicals or specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound in biological systems can involve multiple pathways. Its molecular structure allows it to interact with various biomolecules. For example, it might inhibit specific enzymes by binding to their active sites or interact with cellular receptors, triggering a cascade of biochemical reactions. Detailed studies often involve molecular docking and dynamic simulations to predict these interactions.
Comparación Con Compuestos Similares
Benzyl (2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)-2-oxoethyl)carbamate
Benzyl (2-(((1H-pyrazol-4-yl)methyl)amino)-2-oxoethyl)carbamate
Benzyl (2-(((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate
These similar compounds provide a basis for comparison, highlighting the effects of different substituents on chemical and biological properties.
This deep dive into benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate showcases its importance across various scientific fields and sets the stage for further exploration and potential applications. Hope this has been eye-opening! What's next?
Propiedades
IUPAC Name |
benzyl N-[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-23-10-13(7-20-23)16-21-15(27-22-16)9-18-14(24)8-19-17(25)26-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3,(H,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFWJCZQNOSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
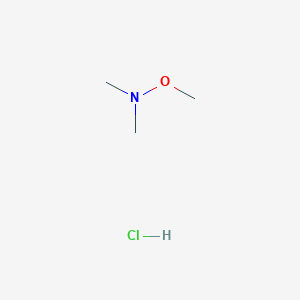
![N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2752476.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)
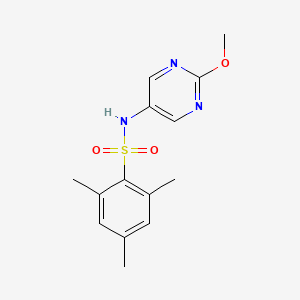
![1-((3-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
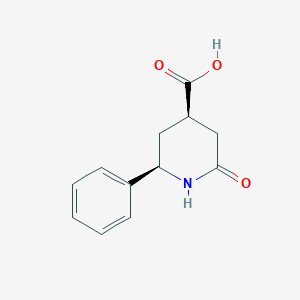
![2-(2-Methoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2752486.png)
![N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2752487.png)
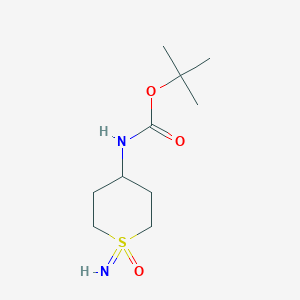
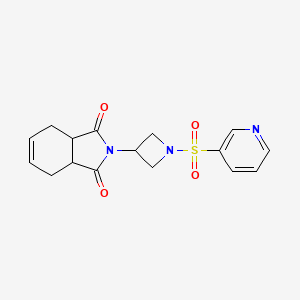
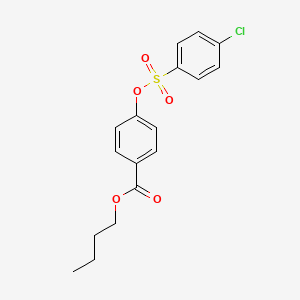
![N5-(butan-2-yl)-N7-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2752495.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide](/img/structure/B2752496.png)
![1-cyclopropanecarbonyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2752497.png)
